

A Technical Guide to Salcomine and its Synonyms for Advanced Research

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Compound of Interest

Compound Name: *Salcomine*

Cat. No.: *B15564371*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides an in-depth look at **Salcomine**, a versatile coordination complex, offering a curated list of its synonyms for thorough literature searches, detailed experimental protocols, and key quantitative data.

Synonyms for Salcomine in Literature Search

To ensure a comprehensive literature review, it is crucial to utilize a variety of synonyms and identifiers for **Salcomine**. This list includes common names, systematic names, and registry numbers.

- Common Names: **Salcomine**, Co(salen)
- Systematic IUPAC Name: N,N'-Bis(salicylidene)ethylenediaminocobalt(II)[1]
- Alternative Names:
 - Bis(salicylaldehyde)ethylenediimine cobalt(II)
 - N,N'-Disalicylaethylenediamine cobalt(II)
 - (N,N'-Ethylenebis(salicylaldehyde iminato))cobalt(II)
 - (N,N'-Ethylenebis(salicylideneiminato))cobalt(II)

- Cobalt(II) N,N'-ethylenebis(salicylideneimine)
- Salicylaldehyde ethylenediimine cobalt
- CAS Registry Number: 14167-18-1

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide step-by-step protocols for the synthesis of **Salcomine** and its application in a common catalytic reaction.

Synthesis of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) (Salcomine)

This protocol details the synthesis of **Salcomine** from salicylaldehyde and ethylenediamine, followed by complexation with cobalt(II) acetate.

Materials:

- Salicylaldehyde
- Ethylenediamine
- Ethanol (95%)
- Cobalt(II) acetate tetrahydrate
- Water

Procedure:

- In a test tube, heat 12 mL of 95% ethanol to boiling.
- To the boiling ethanol, add 1.2 mL (11.2 mmol) of salicylaldehyde and 0.40 mL (5.6 mmol) of ethylenediamine with continuous stirring.
- Continue stirring the solution for an additional 5 minutes.

- Cool the reaction mixture in an ice-water bath to precipitate the yellow salen ligand (N,N'-bis(salicylidene)ethylenediamine).
- Filter the precipitate via vacuum filtration, wash with a small amount of cold ethanol, and allow it to air dry. The expected yield is approximately 1.44 g (96%).^[2]
- In a separate reaction tube, dissolve 0.8 g of cobalt(II) acetate tetrahydrate in 3.0 mL of water.
- Add 0.96 g (3.44 mmol) of the synthesized salen ligand to a reaction tube.
- Add the cobalt(II) acetate solution to the salen ligand. A brown, gelatinous precipitate of the "active" **Salcomine** complex will form.
- Reflux the mixture for approximately one hour. During this time, the brown precipitate will convert to a brick-red "inactive" complex.^[2]
- Cool the solution and collect the red crystals by filtration.

Salcomine-Catalyzed Oxidation of 2,6-Disubstituted Phenols

This protocol describes a general procedure for the oxidation of 2,6-disubstituted phenols to the corresponding p-benzoquinones using **Salcomine** as a catalyst.

Materials:

- 2,6-disubstituted phenol (e.g., 2,6-dimethylphenol)
- **Salcomine** (catalyst)
- Chloroform or Methanol (solvent)
- Anhydrous magnesium sulfate
- Oxygen gas

Procedure:

- Dissolve 50 mmoles of the 2,6-disubstituted phenol in 120 mL of the chosen solvent (chloroform or methanol) in a 500 mL flask.
- To this solution, add 12 g of anhydrous magnesium sulfate and 5 mole percent of **Salcomine**.
- Place the flask on a shaking machine, flush it with oxygen, and connect it to a gas burette filled with oxygen.
- Shake the mixture vigorously at room temperature. The **Salcomine** will gradually dissolve, and the solution will turn dark brown as the oxidation proceeds.
- The reaction is typically continued overnight.
- The progress of the reaction and the formation of the p-benzoquinone product can be monitored by gas chromatography.[3]

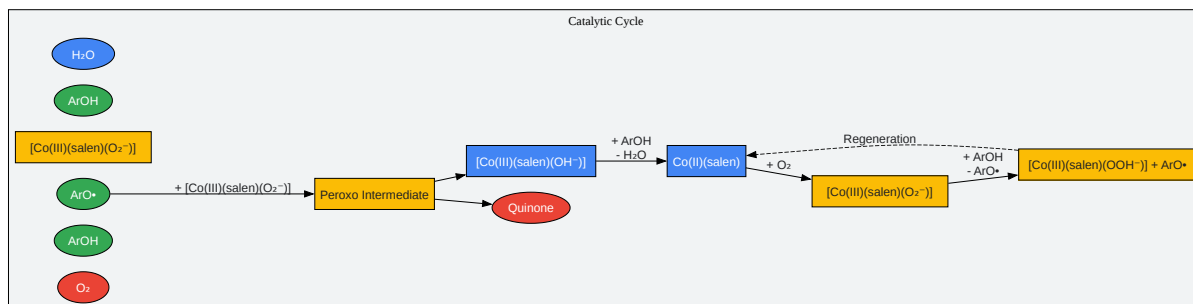
Quantitative Data

The following table summarizes key quantitative data related to the synthesis and catalytic activity of **Salcomine**.

Parameter	Value	Conditions	Reference
Synthesis of Salen Ligand			
Yield	96%	From salicylaldehyde and ethylenediamine in ethanol.	[2]
Oxygen Binding by Salcomine			
Stoichiometry (Solid State, "active" form)	1 O ₂ : 2 Co(salen)	Solid-gas phase interaction.	[4]
Stoichiometry (Solid State, Class I phases)	1:5 to 1:3 O ₂ : [Co]	Desorption of solvent from Co(salen)·(solv).	[4]
Stoichiometry (in solution)	2 Co(salen) + O ₂ ⇌ [Co(salen)] ₂ O ₂	In various organic solvents.	[5]
Salcomine-Catalyzed Phenol Oxidation			
Conversion of 2,6-dichlorophenol	55%	Using Aquo-3-fluorosalcomine catalyst in chloroform for 24h.	[6]
Conversion of 2,6-dichlorophenol	18%	Using Pyr-3-fluorosalcomine catalyst in chloroform for 24h.	[6]

Catalytic Pathway Visualization

The following diagram illustrates the proposed catalytic cycle for the **Salcomine**-catalyzed oxidation of phenols. The process involves the activation of molecular oxygen by the cobalt(II) center, followed by hydrogen abstraction from the phenol and subsequent product formation.



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Caption: Catalytic cycle of **Salcomine** in phenol oxidation.

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